Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Studies and Structural Analysis
Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has been explored in synthetic studies related to marine drugs. For instance, in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives of renieramycin M, which are useful for studying the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products, this compound serves as a key intermediate (Li et al., 2013).
Use as a Tert-butoxycarbonylation Reagent
This compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is noted for its high yield and chemoselectivity under mild conditions (Saito et al., 2006).
In Synthesis of Isoquinolinecarboxylic Acid
It is also a precursor in the synthesis of 2(1H)‐Isoquinolinecarboxylic Acid, 1‐(1,1‐Dimethylethoxy)‐1,1‐dimethylethyl Ester. This reagent is significant for the tert-butoxycarbonylation of acidic substrates without the need for bases and has been used in amide and ester formation with carboxylic acids (Saito & Takahata, 2009).
Other Chemical Transformations
This compound has been involved in various chemical transformations, such as the formation of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of certain arylaldimines and arylaldehydes (Obika et al., 2007).
Role in Synthesizing Antifolates
In the synthesis of quinazoline antifolates, which inhibit thymidylate synthase, tert-butyl ester derivatives of this compound have been used. These antifolates have significant medicinal chemistry applications, especially in the context of enzyme inhibition (Pawełczak et al., 1989).
Contribution to Hetero Diels-Alder Reactions
This compound has been utilized in Hetero Diels-Alder reactions for synthesizing compounds like (Z)-Zeatin and (Z)-Isozeatin, which are important in the field of organic chemistry (Tolman et al., 1999).
Properties
IUPAC Name |
tert-butyl 6-hydroxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h5-6,17H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWFMIZBGSPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716473 | |
Record name | tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165923-89-6 | |
Record name | tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.